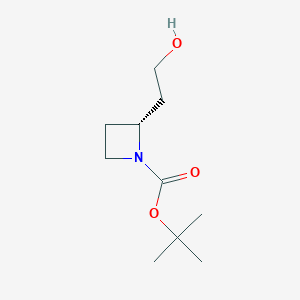
2-hydrazino-N-methylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimycobacterial Agents Development
- Compounds related to 2-hydrazino-N-methylpyridine-3-sulfonamide have shown excellent inhibitory activity against beta-carbonic anhydrases from Mycobacterium tuberculosis, suggesting their potential in developing antimycobacterial agents with alternative mechanisms of action (Güzel et al., 2009).
Novel Class of Carbonic Anhydrase Inhibitors
- Research has developed a new class of sulfonamide-based carbonic anhydrase inhibitors, which have been effective against both α- and β-class carbonic anhydrases from various species, including pathogenic bacteria and fungi, demonstrating a broad potential for therapeutic applications (Güzel et al., 2010).
Antimicrobial and Antioxidant Agents
- Hydrazide-based sulfonamide derivatives incorporating a phenolic monoterpenoid moiety have shown promising antimicrobial and antioxidant activities, suggesting their utility in developing new antimicrobial and antioxidant agents (Bagul et al., 2017).
Tumor-associated Carbonic Anhydrase Inhibitors
- Sulfonamides possessing pyridinium derivatives have been evaluated as potent inhibitors against tumor-associated carbonic anhydrase isoforms, offering a basis for the development of diagnostic tools or therapeutic agents targeting specific cancer types (Güzel et al., 2009).
Water-soluble Sulfonamides for Antiglaucoma Therapy
- Water-soluble derivatives of sulfonamides have been developed as topically effective intraocular pressure-lowering agents, providing a new approach to antiglaucoma drug design with potentially fewer side effects (Scozzafava et al., 1999).
properties
IUPAC Name |
2-hydrazinyl-N-methylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2S/c1-8-13(11,12)5-3-2-4-9-6(5)10-7/h2-4,8H,7H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQADNJGQMQVSGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(N=CC=C1)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis(1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one); oxalic acid](/img/no-structure.png)
![3-benzyl-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2653912.png)
![3-Benzothiazol-2-ylthio-1-[3-(trifluoromethyl)phenyl]azolidine-2,5-dione](/img/structure/B2653914.png)


![Methyl 4-[(isopropylsulfamoyl)methyl]benzoate](/img/structure/B2653919.png)



![[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine hydrochloride](/img/structure/B2653926.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2653930.png)
![5-chloro-2-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2653933.png)